molecular formula C24H19NO5 B1678119 Oxyphenisatin acetate CAS No. 115-33-3

Oxyphenisatin acetate

Cat. No.: B1678119
CAS No.: 115-33-3
M. Wt: 401.4 g/mol
InChI Key: PHPUXYRXPHEJDF-UHFFFAOYSA-N
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Description

Oxyphenisatin acetate is a chemical compound that was historically used as a laxative. It is the acetate ester of oxyphenisatin, a compound known for its cathartic properties. The compound has a molecular formula of C24H19NO5 and a molecular weight of 401.41 g/mol . Due to safety concerns, including potential liver damage, its use as a laxative has been discontinued in many countries .

Safety and Hazards

Oxyphenisatin acetate is toxic and can cause jaundice . It may cause skin and eye irritation . The FDA withdrew its approval for the use of this compound due to safety reasons .

Future Directions

While the anticancer activity of Oxyphenisatin acetate has been studied, the exact mechanism of action remains unresolved . Future research could focus on identifying the role of the ubiquitin ligase activity of this compound in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

Oxyphenisatin acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468 . This inhibition is associated with the selective inhibition of translation, accompanied by rapid phosphorylation of the nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2, and PERK . Additionally, this compound interacts with the ion exchange membrane protein TRPM4, leading to oncosis in triple-negative breast cancer cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In triple-negative breast cancer cell lines, it causes oncosis, a non-apoptotic cell death characterized by cellular and nuclear swelling, cell membrane blebbing, mitochondrial dysfunction, and ATP depletion . It also enhances immune and inflammatory responses and inhibits protein synthesis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating AMP-activated protein kinase (AMPK) and reducing the phosphorylation of mammalian target of rapamycin (mTOR) substrates p70S6K and 4E-BP1 .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It inhibits translation by rapidly phosphorylating eIF2α kinases, GCN2, and PERK . This effect is paralleled by the activation of AMPK and reduced phosphorylation of mTOR substrates . Additionally, this compound triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . It also poisons the ion exchange membrane protein TRPM4, causing oncosis in triple-negative breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to inhibit tumor growth in an MCF7 xenograft model when delivered intraperitoneally . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. This compound induces a multifaceted cell starvation response, ultimately leading to programmed cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Toxicity studies have demonstrated that mice tolerate intraperitoneal administration of this compound at 300 mg/kg once daily or 200 mg/kg twice daily . Administration of 300 mg/kg intraperitoneally once daily for 10 days results in significantly smaller tumors from day 33 to day 52 . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . The compound’s interaction with AMPK/mTOR signaling, de novo transcription and translation, reactive oxygen species (ROS)/glutathione metabolism, calcium homeostasis, and plasma membrane Na+/K+/Ca2+ transport plays a crucial role in its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with the ion exchange membrane protein TRPM4 . Additionally, this compound’s effects on solute transport and plasma membrane Na+/K+/Ca2+ transport are essential for its distribution within cells .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound induces autophagy, mitochondrial dysfunction, and ROS generation, leading to programmed cell death . Its interaction with eIF2α kinases, AMPK, and mTOR substrates directs it to specific cellular compartments, influencing its overall efficacy . Furthermore, this compound’s targeting signals and post-translational modifications play a role in its subcellular localization and activity .

Preparation Methods

Oxyphenisatin acetate can be synthesized through the acetylation of oxyphenisatin. The synthetic route involves the condensation of isatin with phenol to form oxyphenisatin, which is then acetylated to produce this compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial production methods for this compound are not well-documented, likely due to its discontinued use. the laboratory synthesis methods provide a basis for understanding its preparation.

Chemical Reactions Analysis

Oxyphenisatin acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form oxyphenisatin and acetic acid.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
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Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-33-3
Record name Contax
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Record name Oxyphenisatin Acetate [USAN]
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Record name Oxyphenisatin acetate
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Record name OXYPHENISATIN ACETATE
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Record name OXYPHENISATIN ACETATE
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Record name Oxyphenisatin acetate
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Record name Oxyphenisatine di(acetate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Oxyphenisatin acetate in inducing cell death in cancer cells?

A: Research suggests that this compound and its structural analog, bisacodyl (commonly known as Dulcolax), exert antiproliferative effects on triple-negative breast cancer (TNBC) cells by inducing oncosis. [] This form of cell death is characterized by cell swelling, membrane blebbing, and mitochondrial dysfunction, ultimately leading to ATP depletion. [] The proposed mechanism involves the poisoning of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel, which is responsible for monovalent cation transport. [] By blocking TRPM4, these compounds disrupt cellular ion homeostasis, triggering oncosis. [] Notably, TNBC cells lacking TRPM4 expression or those with TRPM4 knocked out display resistance to both this compound and bisacodyl, highlighting the crucial role of TRPM4 in their anticancer activity. [] Further studies indicate that this compound also triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis in breast cancer cell lines. []

Q2: Is there a connection between this compound and liver damage?

A: Several studies have reported cases of liver disease associated with prolonged ingestion of this compound. [2, 6-11] While the exact mechanism of this hepatotoxicity remains unclear, it has been suggested that the drug's excretion through bile might play a role. [] Interestingly, some researchers have raised concerns about the potential contribution of other ingredients commonly found in laxative mixtures containing this compound, such as dioctyl sodium sulfosuccinate. [, , ] Further research is needed to clarify the precise mechanism of this compound-induced liver damage and the potential role of co-administered excipients.

Q3: How does the structure of this compound relate to its activity?

A: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided research, some insights can be gleaned. For instance, bisacodyl, which shares structural similarities with this compound, exhibits a comparable mechanism of action by targeting TRPM4 and inducing oncosis in TNBC cells. [] This observation suggests that the shared structural features between these two compounds might be crucial for their interaction with TRPM4 and subsequent cytotoxic effects. Further investigations focusing on systematic modifications of the this compound scaffold are needed to establish a comprehensive SAR profile and guide the development of potentially safer and more effective analogs.

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